molecular formula C9H13NO B167872 Benzenemethanol, 4-(dimethylamino)- CAS No. 1703-46-4

Benzenemethanol, 4-(dimethylamino)-

Cat. No. B167872
CAS RN: 1703-46-4
M. Wt: 151.21 g/mol
InChI Key: WQBCAASPALGAKX-UHFFFAOYSA-N
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Description

“Benzenemethanol, 4-(dimethylamino)-” is a chemical compound with the formula C9H13NO. It has a molecular weight of 151.2056 . It is also known by other names such as Benzyl alcohol, p-(dimethylamino)-; p-(Dimethylamino)benzyl alcohol; Dimethylaminobenzyl alcohol .


Molecular Structure Analysis

The molecular structure of “Benzenemethanol, 4-(dimethylamino)-” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanol, 4-(dimethylamino)-” include its molecular weight (151.2056) and its formula (C9H13NO) .

Scientific Research Applications

Charge-Transfer Dynamics

DMABN has been extensively studied for over 50 years due to its complex excited electronic states and the significance of both intramolecular and solvent reorganization. Research has revealed that the ultrafast intramolecular charge transfer (CT) process of DMABN in methanol involves dynamics with distinct time constants. The dynamics along three vibrational coordinates in the CT state have been established, contributing to our understanding of the vibrational anharmonicity and changes in molecular structure during the CT process (Rhinehart, Challa, & McCamant, 2012).

Solvation Structure in Supercritical Fluids

Studies have shown that the addition of a small amount of methanol can stabilize the intramolecular charge transfer state of DMABN in a supercritical CO2 and methanol mixture. This finding is significant in understanding the solvation structure around DMABN under high pressures and temperatures (Kometani, Okamoto, Asami, & Yonezawa, 2002).

Hydrogen Bonding and Molecular Structure

Research on compounds involving DMABN has focused on their crystal structure and the role of hydrogen bonding. For example, N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide forms layers through intermolecular hydrogen bonds, emphasizing the importance of these interactions in the structural organization of DMABN-related compounds (Nie, 2008).

Photophysical Properties

The fluorescence properties of DMABN derivatives have been extensively studied in various solvents. These investigations provide insights into the intramolecular rotational motion and how it influences nonradiative decay processes in these compounds (Shim, Lee, Kim, & Ouchi, 2008).

Electrochemical Oxidation

Hexakis(dimethylamino)benzene, related to DMABN, undergoes electrochemical oxidation to higher oxidation states, offering insights into the electrode reaction mechanism and the potential applications of these compounds in electrochemistry (Speiser, Würde, & Quintanilla, 2000).

Protonation and Hydrogen Bonding

Research on compounds like 1,2,4,5-tetrakis(dimethylamino)benzene highlights the role of protonation in forming hydrogen bonds, which is crucial for understanding the chemistry of DMABN and its derivatives (Staab, Elbl, & Krieger, 1986).

Synthesis and Structural Studies

Studies on the synthesis and structural characterization of DMABN derivatives have provided valuable insights into the molecular interactions and potential applications of these compounds in various fields (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).

properties

IUPAC Name

[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCAASPALGAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168836
Record name Benzenemethanol, 4-(dimethylamino)-
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 4-(dimethylamino)-

CAS RN

1703-46-4
Record name Benzenemethanol, 4-(dimethylamino)-
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Record name 1703-46-4
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Record name Benzenemethanol, 4-(dimethylamino)-
Source EPA DSSTox
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Record name 4-(Dimethylamino)benzyl Alcohol
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Record name 4-(Dimethylamino)benzenemethanol
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Synthesis routes and methods

Procedure details

Mix 4-dimethylaminobenzaldehyde (3.3 g, 22 mmol), sodium borohydride (830 mg, 22 mmol) and absolute ethanol (25 mL). Stir at room temperature until the reaction is complete, pour onto dilute hydrochloric acid and extract into ethyl acetate. Separate the organic phase and extract the aqueous phase with ethyl acetate (2×). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography to give 4-(dimethylamino)benzyl alcohol.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Noguerol‐Cal, JM López‐Vilariño… - Journal of separation …, 2007 - Wiley Online Library
An analytical method for the simultaneous separation and quantitation of ten colorants and six antioxidants used as polymer additives has been developed by transferring …

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